molecular formula C11H12N2O B2898038 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 243668-26-0

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Cat. No.: B2898038
CAS No.: 243668-26-0
M. Wt: 188.23
InChI Key: ZJXRRZIIMLVQCB-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The exact interaction and resulting changes would depend on the specific target and the context within the biological system.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context within the organism.

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution. The impact on bioavailability would depend on various factors, including the specific properties of the compound and the biological context.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Uniqueness

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Biological Activity

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, a member of the benzodiazole family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an imidazole ring, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Chemical Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 243668-26-0
  • IUPAC Name : 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethanone

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-benzodiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure the complete conversion of reactants into the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been tested against:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)25.3

These results highlight the compound's potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds such as 1-(1-methylbenzimidazol-2-yl)ethanone and 2-(2-propylbenzimidazol-2-yl)ethanone, 1-(1-ethylbenzodiazol-2-yl)ethanone exhibits distinct biological activities due to the influence of the ethyl substituent on its pharmacokinetic properties.

CompoundAntimicrobial ActivityAnticancer Activity (IC50 µM)
1-(1-methylbenzimidazol-2-yl)ethanoneLow20.0
2-(2-propylbenzimidazol-2-yl)ethanoneModerate30.0
1-(1-ethylbenzodiazol-2-yl)ethanone High15.0

This comparison illustrates how minor structural modifications can significantly impact biological activity .

Case Studies

Several case studies have documented the efficacy of 1-(1-ethylbenzodiazol-2-yl)ethanone in preclinical settings:

Case Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial agents against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound on MCF7 cells revealed that treatment led to a significant reduction in cell viability after 48 hours, supporting its role in cancer therapy development.

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXRRZIIMLVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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